
N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide and related compounds involves multiple steps, including alkylation, nitration, and acetylation processes. For example, the synthesis of related compounds has been achieved through conditions optimizing the yield and purity of the target molecules. Techniques such as microwave-assisted synthesis have also been applied to improve efficiency and outcomes in synthesizing acetamide derivatives (Ghazzali et al., 2012).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those similar to the target compound, has been elucidated using X-ray crystallography, showcasing the dihedral angles between different fragments of the molecules and their spatial arrangement. The structural analysis reveals the impact of substitutions on the molecule's conformation and intermolecular interactions, such as hydrogen bonding and halogen interactions (Xiao et al., 2009).
Chemical Reactions and Properties
The chemical behavior of N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide is influenced by its functional groups, leading to reactions such as acetylation and interaction with solvents. Research has shown that the presence of nitro and acetamido groups significantly affects the chemical shifts and reactivity of neighboring protons (Krivoruchka et al., 2004).
Physical Properties Analysis
The physical properties of acetamide derivatives, including melting points, solubility, and crystal structure, have been extensively studied. The crystalline structure is often stabilized by various non-covalent interactions, which are crucial for understanding the compound's behavior in different environments (Praveen et al., 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the compound's functional groups and overall structure. Studies on related compounds have highlighted the role of substituents in affecting these properties and the molecule's interaction with other chemical entities (Bhagyasree et al., 2013).
Wissenschaftliche Forschungsanwendungen
Free Radical Scavenging Activity
N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide, a 1-amidoalkyl-2-naphthol derivative, exhibits significant free radical scavenging activity. This was explored using in vitro assays and quantum chemistry calculations. The molecule showed a comparable activity to known antioxidants BHT and BHA, with the OH bond being more active for trapping free radicals than NH/CH bonds. Hydrogen atom transfer and sequential proton loss electron transfer were identified as the dominant antioxidant mechanisms in different phases (Boudebbous et al., 2021).
Chemoselective Acetylation
The compound was used in the chemoselective acetylation of 2-aminophenol, a process vital for the synthesis of antimalarial drugs. Various acyl donors were studied, with vinyl acetate identified as the best due to its irreversible reaction characteristics and kinetic control. The mechanism followed a ternary complex model with inhibition by the acyl donor (Magadum & Yadav, 2018).
Interaction with Halides in Water Treatment
The interaction of this compound with halide ions, particularly bromide, significantly impacts the degradation of acetaminophen in advanced oxidation water treatment processes. The presence of bromide ions reduced the degradation rate, highlighting the importance of understanding halide interactions in environmental and water treatment contexts (Li et al., 2015).
Metabolism in Human and Rat Liver Microsomes
The compound was examined in the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research contributes to understanding the metabolic pathways and potential toxicological implications of chloroacetamide herbicides (Coleman et al., 2000).
Molecular Structure and Interactions
Studies on related compounds, such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, have revealed insights into their molecular structure, noncovalent interactions, and energy frameworks. Such research contributes to a deeper understanding of the structural and electronic properties of these compounds (Gouda et al., 2022).
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11-3-5-13(6-4-11)10-16(19)18-15-8-7-14(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFAGWKPLWJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)
![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)
![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)
![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4578479.png)
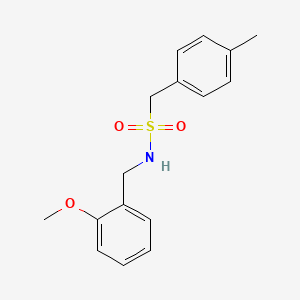
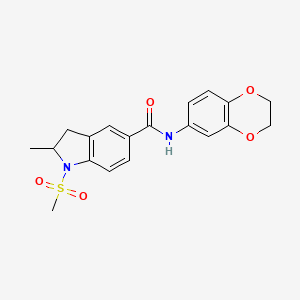
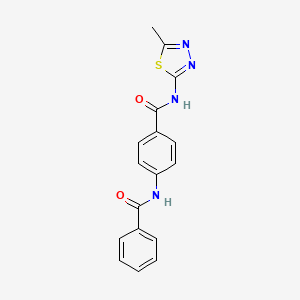
![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)
![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)
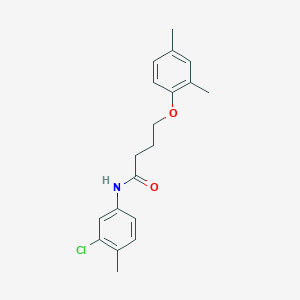
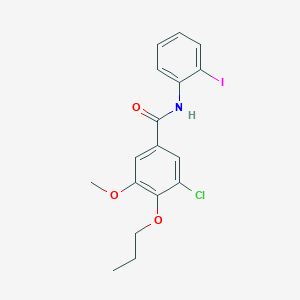
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)